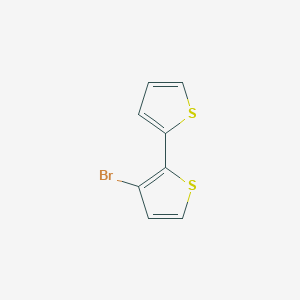

3-Bromo-2,2'-bithiophene

Vue d'ensemble

Description

3-Bromo-2,2’-bithiophene is a chemical compound with the molecular formula C8H5BrS2 . It has an average mass of 245.159 Da and a monoisotopic mass of 243.901596 Da . It is also known by other names such as 2,2’-Bithiophene, 3-bromo- [ACD/Index Name], 3-Brom-2,2’-bithiophen [German] [ACD/IUPAC Name], and 3-Bromo-2,2’-bithiophène [French] [ACD/IUPAC Name] .

Synthesis Analysis

The synthesis of 3-Bromo-2,2’-bithiophene involves several steps and can be achieved through various methods. One such method involves the use of Brønsted or Lewis Acid . Another method involves the use of cyclohexylmagnesium bromide in the presence of iron, nickel, and palladium as catalysts under optimized mild reaction conditions .Molecular Structure Analysis

The molecular structure of 3-Bromo-2,2’-bithiophene can be analyzed using various techniques. For instance, the all-conjugated diblock copolymers poly (3-hexylthiophene-block-3- (2-ethylhexyl)thiophene)s (P (3HT-b-3EHT)s) were designed and synthesized via a modified Grignard metathesis (GRIM), a type of quasi-living polymerization .Chemical Reactions Analysis

3-Bromo-2,2’-bithiophene can undergo several chemical reactions. For example, it can react with various aryl iodides bearing an electron-donating or electron-withdrawing substituent . It can also be synthesized from 2,2′-bithiophene .Physical And Chemical Properties Analysis

3-Bromo-2,2’-bithiophene has a flash point of 126.8±23.2 °C and an index of refraction of 1.660 . It has a molar refractivity of 55.3±0.3 cm^3 . It is soluble in toluene .Applications De Recherche Scientifique

Polymer Synthesis

3-Bromo-2,2'-bithiophene is instrumental in synthesizing poly(3,3′-dialkyl-2,2′-bithiophene)s, which are π-conjugated polymers with significant conductivity, depending on the alkyl chain length. These polymers are synthesized through the oxidative polymerization process, showcasing their potential in electronic applications (Hoffmann et al., 2000).

Organic Solvent Solubility

3-Bromo-2,2'-bithiophene derivatives exhibit varying solvatochromic properties based on the substitution type. Brominated compounds, in particular, demonstrate high filmability and solvatochromism, highlighting their potential in polythiophene applications (Mucci et al., 2006).

Water Soluble Oligothiophenes

Polyhydroxyl oligothiophenes, synthesized from 3-Bromo-2,2'-bithiophene, are used as precursors for water-soluble 'self-doping' oligothiophenes. This highlights its role in the development of novel materials with enhanced solubility and conductivity properties (Barbarella & Zambianchi, 1994).

Electron-Transport Materials

3-Bromo-2,2'-bithiophene is used in the synthesis of electron-transport materials, particularly in the formation of bis(perylene diimide)–donor electron-transport materials. This demonstrates its significance in the development of organic field-effect transistors (Zhang et al., 2013).

X-Ray Structural Analysis

The molecular structure of 3-Bromo-2,2'-bithiophene derivatives has been analyzed through X-ray crystallography. This provides insights into the structural basis for their properties and applications in various fields, including materials science and electronics (Antolini et al., 1998).

Optoelectronic Properties

The optoelectronic properties of poly(3-substituted-2,2'-bithiophene)s, synthesized using 3-Bromo-2,2'-bithiophene, have been extensively studied. These properties are influenced by the type of electrolytic media used during polymerization, showcasing the versatility of these materials in optoelectronic applications (Miao et al., 2001).

Safety And Hazards

3-Bromo-2,2’-bithiophene may cause severe skin burns and eye damage. It may also cause respiratory irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Propriétés

IUPAC Name |

3-bromo-2-thiophen-2-ylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrS2/c9-6-3-5-11-8(6)7-2-1-4-10-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYEZRRZWTSRZQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=CS2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394225 | |

| Record name | 3-bromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,2'-bithiophene | |

CAS RN |

19690-69-8 | |

| Record name | 3-bromo-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-1,2,4-Triazole-3-acetic acid, 5-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3049105.png)

![[4-[2-(Dimethylamino)ethoxy]phenyl]boronic acid](/img/structure/B3049108.png)

![Propanedioic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B3049114.png)